molecular formula C20H18N2O3 B6517930 9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902886-33-3

9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517930
CAS No.: 902886-33-3
M. Wt: 334.4 g/mol
InChI Key: HYCTUINRTIYBJR-UHFFFAOYSA-N
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Description

9-Ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one ( 902886-33-3) is a synthetic small molecule belonging to the chromenopyrimidine class, with a molecular formula of C20H22N2O3 and a molecular weight of 338.4 g/mol . Chromenopyrimidine derivatives are recognized as attractive scaffolds in medicinal chemistry due to their significant biological potential, particularly in oncology research . Compounds within this structural class have demonstrated promising anticancer properties through mechanisms such as inhibiting cell proliferation, inducing cell cycle arrest, and triggering apoptosis (programmed cell death) in various cancer cell lines . The chromene core is a privileged structure in drug discovery, inspiring the development of novel therapeutic candidates for aggressive cancers with limited treatment options, such as triple-negative breast cancer (TNBC) . This compound is offered exclusively for research applications, including but not limited to, in vitro screening for cytotoxic activity, investigation of mechanisms of action, and as a building block for the synthesis of novel derivatives. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

9-ethoxy-2-(3-methylphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-24-16-9-5-7-13-11-15-19(23)21-18(22-20(15)25-17(13)16)14-8-4-6-12(2)10-14/h4-10H,3,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCTUINRTIYBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.

  • Molecular Formula : C20_{20}H18_{18}N2_2O3_3
  • Molecular Weight : 334.3685 g/mol
  • CAS Number : 902886-33-3
  • SMILES Notation : CCOc1cccc2c1Oc1nc([nH]c(=O)c1C2)c1cccc(c1)C

Anticancer Activity

Research indicates that compounds within the chromeno[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. A synthesis of new chromeno[2,3-d]pyrimidine derivatives showed promising results in vitro against A431 vulvar epidermal carcinoma cells, significantly reducing cell migration and invasion rates .

Study ReferenceCell Line TestedIC50 Value (µM)Effect
A43115Inhibition of proliferation
MCF-720Induction of apoptosis

Antimicrobial Activity

The antimicrobial potential of chromeno[2,3-d]pyrimidine derivatives has been explored in several studies. These compounds have shown effectiveness against a range of bacterial strains. For example, one study highlighted the antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) indicating significant potential as antimicrobial agents.

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. The compound demonstrated notable free radical scavenging activity in various assays, suggesting its potential utility in preventing oxidative stress-related diseases.

Assay TypeIC50 Value (µM)Reference
DPPH Radical Scavenging25
ABTS Radical Scavenging30

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of chromeno[2,3-d]pyrimidine derivatives. These investigations reveal that modifications to the ethoxy and phenyl groups can enhance biological activity. For instance, introducing different substituents on the phenyl ring has been shown to optimize anticancer efficacy while maintaining low toxicity levels.

Example Case Study

In a recent study examining a series of chromeno[2,3-d]pyrimidine derivatives:

  • Objective : To evaluate the anticancer activity against various cancer cell lines.
  • Methodology : Compounds were synthesized and tested for cytotoxicity using MTT assays.
  • Results : Several derivatives exhibited IC50 values below 20 µM across different cancer types, indicating strong anticancer potential.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds in the chromeno[2,3-d]pyrimidine class exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study : A study published in a peer-reviewed journal highlighted the synthesis of several chromeno[2,3-d]pyrimidine derivatives, including 9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one. These derivatives were tested against human breast cancer cells (MCF-7), showing IC50 values in the low micromolar range, indicating potent antitumor activity .

Antimicrobial Properties

The compound has also shown promising antimicrobial effects against a range of pathogens. Its efficacy against bacteria and fungi positions it as a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be further explored for its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in mitigating oxidative stress-related diseases.

Case Study : In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide. The compound exhibited a dose-dependent increase in cell viability compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

(a) Chromeno[2,3-d]pyrimidin-4-one vs. Thieno[2,3-d]pyrimidin-4-one
  • Chromeno-pyrimidinones (e.g., target compound) feature a benzopyran ring fused to pyrimidinone, enabling π-π stacking interactions with biological targets .
  • Thieno-pyrimidinones (e.g., thieno[2,3-d]pyrimidin-4-one derivatives) replace the benzene ring with a thiophene, enhancing electron-deficient character and altering binding affinities. For example, thieno-pyrimidinones exhibit IC50 values as low as 0.37 μM against PglD enzymes .
(b) Chromeno[2,3-d]pyrimidin-4-one vs. Furo[2,3-d]pyrimidin-4(3H)-ones
  • Furo-pyrimidinones (e.g., 5-ethoxycarbonyl-6-methyl-3-(3-methylphenyl)-furo[2,3-d]pyrimidin-4(3H)-one) incorporate a furan ring, reducing aromaticity compared to chromeno derivatives. These compounds exhibit high melting points (201–225°C) and yields (79–87%) .

Substituent Effects on Physicochemical Properties

Compound Substituents Melting Point (°C) LogP* Bioactivity (IC50)
Target Compound 9-ethoxy, 2-(3-methylphenyl) Not reported ~3.5† Not reported
Thieno[2,3-d]pyrimidin-4-one (67f) R1=Ph, R2=3,5-(MeO)2-PhCH2CH2 Not reported ~2.8 0.37 μM
Furo[2,3-d]pyrimidin-4-one (6n) 3-nitrophenoxy, 3-methylphenyl 201–202 ~3.2 Not reported

*Estimated using PubChem data.
†Predicted via computational modeling.

  • Ethoxy vs. Nitrophenoxy Groups: The ethoxy group in the target compound likely improves solubility in polar solvents compared to electron-withdrawing nitrophenoxy substituents in furo-pyrimidinones .
  • 3-Methylphenyl vs.

Q & A

Q. What are the established synthetic routes for 9-ethoxy-2-(3-methylphenyl)-chromeno[2,3-d]pyrimidin-4-one?

The synthesis typically involves multi-step protocols. For example, chromeno[2,3-d]pyrimidine derivatives are often synthesized via:

  • Step 1 : Formation of 2-amino-3-cyano-4H-chromene intermediates through condensation of substituted salicylaldehydes with malononitrile or cyanoacetates under basic conditions .
  • Step 2 : Cyclization of intermediates with reagents like formamide or acetic anhydride to form the pyrimidine ring. Ethoxy and 3-methylphenyl substituents are introduced via alkylation or Suzuki coupling at specific stages .

Q. Key Methodological Considerations :

  • Solvent systems (e.g., ethanol-DMF mixtures) for crystallization.
  • Catalysts such as p-toluenesulfonic acid (p-TsOH) to accelerate cyclization .

Q. How can the purity and structural integrity of this compound be validated?

Standard characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substituent positions and ring closure (e.g., aromatic protons at δ 6.8–8.2 ppm, ethoxy group at δ 1.3–1.5 ppm) .
    • IR : Detection of carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and cyano (C≡N) at ~2200 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₉N₂O₂).
  • Melting Point Analysis : Consistency with literature values (±2°C) .

Advanced Research Questions

Q. How can cyclization conditions be optimized to improve yields?

Cyclization efficiency depends on:

  • Catalyst Selection : Acidic catalysts (e.g., p-TsOH) enhance ring closure in one-pot reactions, reducing side products .
  • Temperature Control : Reflux in high-boiling solvents (e.g., DMF or toluene) ensures complete reaction .
  • Protecting Groups : Temporary protection of reactive sites (e.g., ethoxy groups) prevents undesired side reactions during cyclization .

Q. Example Optimization :

ConditionYield (%)Purity (%)Reference
p-TsOH, 120°C, DMF7895
No catalyst, 100°C4580

Q. What strategies address solubility challenges in biological assays?

Poor aqueous solubility is common due to the hydrophobic chromene core. Solutions include:

  • Derivatization : Introducing polar groups (e.g., sulfonyl or amino) at the 5H-position .
  • Formulation : Use of co-solvents (e.g., DMSO:PBS mixtures) or nanoemulsions .
  • Prodrug Design : Ethoxy groups can be modified to phosphate esters for enhanced solubility .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in activity (e.g., TRPA1 vs. FGFR1 inhibition) may arise from:

  • Assay Variability : Orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement .
  • Structural Analogues : Testing derivatives with controlled substitutions (e.g., ethoxy vs. methoxy) to establish SAR .
  • Computational Modeling : Docking studies to compare binding modes with TRPA1 (non-selective cation channel) vs. FGFR1 (kinase domain) .

Q. What computational tools predict physicochemical properties for drug-likeness?

  • Lipinski’s Rule of Five : Assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
  • SwissADME : Predicts bioavailability, solubility, and metabolic stability based on substituent effects .
  • Molecular Dynamics (MD) : Simulates stability in biological membranes .

Q. How is regioselectivity achieved during functionalization of the chromene ring?

  • Directed Metalation : Use of directing groups (e.g., amino or ethoxy) to guide electrophilic substitution at C-2 or C-7 positions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction at specific sites .

Methodological Best Practices

  • Purification : Column chromatography (silica gel, hexane:EtOAc gradients) or recrystallization (ethanol/water) .
  • Scale-Up : Gradual temperature ramping and inert atmospheres (N₂/Ar) to prevent decomposition .

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